PPPA

概要

説明

ピペラジニウムビス(2-カルボキシピリジン)一水和物、一般的にPPPAとして知られているのは、そのユニークな構造的および機能的特性により注目を集めている化合物です。 結晶は中心対称な空間群で結晶化し、顕著な光学および熱安定性を示します .

準備方法

PPPAは、縮合重合戦略によって合成することができます。 この化合物は通常、水溶液から成長させ、その格子完全性は高分解能X線回折によって分析されます . 化学構造は、フーリエ変換赤外分光法(FTIR)と核磁気共鳴(NMR)分光研究によって確認されます .

化学反応解析

This compoundは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、強酸や塩基、酸化剤や還元剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。3次の非線形光学特性を持つため、非線形光学の分野で使用されています。 この化合物は、有機亜鉛イオン電池のカソード材料としての可能性も調査されています . さらに、this compoundフィルムは、化学および生物学的センサーにおける応用について検討されてきました .

化学反応の分析

PPPA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

PPPA has a wide range of applications in scientific research. It is used in the field of nonlinear optics due to its third-order nonlinear optical properties. The compound is also investigated for its potential use in organic zinc-ion batteries as a cathode material . Additionally, this compound films have been explored for their applications in chemical and biological sensors .

作用機序

PPPAの作用機序には、光や他の電磁放射線との相互作用が含まれます。 この化合物は、光スイッチングやリミティング用途に不可欠な、飽和吸収と自己収束特性を示します . これらのプロセスに関与する分子標的および経路は、主に化合物の光学特性に関連しています。

類似の化合物との比較

This compoundは、他の非線形光学材料や有機カソード材料と比較することができます。類似の化合物には、他のキノン系ポリマーやポリフタラミドが含まれます。 this compoundは、光学特性と電気化学特性のユニークな組み合わせにより際立っています .

類似化合物との比較

PPPA can be compared with other nonlinear optical materials and organic cathode materials. Similar compounds include other quinone-based polymers and polyphthalamides. this compound stands out due to its unique combination of optical and electrochemical properties .

生物活性

Pyripyropene A (PPPA) is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This article delves into the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring compound known for its selective inhibition of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of ACAT2 has implications for the treatment of atherosclerosis and other lipid-related disorders. Research has indicated that this compound exhibits significant oral bioavailability and efficacy in various animal models.

Metabolic Pathways

The metabolism of this compound has been studied in vitro using various animal models, including human, rabbit, rat, and mouse plasma. Key findings include:

- Stability : this compound remains stable in human, rabbit, and rat plasma for at least 540 minutes but is slowly metabolized in mouse plasma to form 7-deacetyl this compound (M6) .

- Metabolite Activity : All observed metabolites of this compound showed decreased ACAT2 inhibitory activity compared to the parent compound. Specifically, derivatives such as 1-deacetyl and 11-deacetyl variants retained some inhibitory activity but were significantly less potent—170 to 500 times weaker than this compound itself .

Table 1: Stability and Metabolism of this compound in Various Plasma Models

| Species | Stability Duration (min) | Major Metabolite | Inhibitory Activity |

|---|---|---|---|

| Human | ≥540 | None | High |

| Rabbit | ≥540 | None | High |

| Rat | ≥540 | None | High |

| Mouse | <540 | M6 (7-deacetyl) | Low |

Pharmacological Effects

This compound's primary pharmacological action is its ability to inhibit ACAT2, which plays a crucial role in cholesterol esterification. This inhibition leads to reduced cholesterol accumulation in macrophages and may prevent the formation of atherosclerotic plaques.

Case Studies on Efficacy

- Atherogenic Mouse Models : In studies involving atherogenic mice, this compound demonstrated significant reductions in plasma cholesterol levels and atheroma formation compared to control groups .

- Cell-Based Assays : Synthetic derivatives of this compound were evaluated using ACAT1- and ACAT2-Chinese hamster ovary cells, confirming that while some derivatives retained weak inhibition, they were far less effective than the original compound .

Future Directions

The ongoing research aims to develop second-generation this compound derivatives that exhibit enhanced potency and selectivity against ACAT2 while maintaining stability in biological systems. These derivatives are expected to undergo further testing in preclinical and clinical settings to evaluate their safety and efficacy profiles.

特性

IUPAC Name |

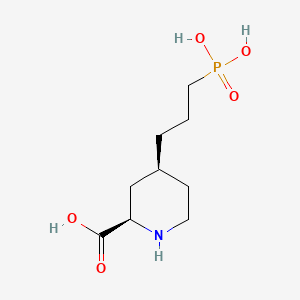

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIFUJNCKIMWRZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439674 | |

| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113190-92-4 | |

| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。